Gamma-Asarone belongs to a class of chemicals called phenylpropenes. These are organic compounds with a variety of functions in plants. Scientists are interested in understanding how the structure of gamma-Asarone influences its biological activity. PubChem, National Institutes of Health: )
Some research suggests that gamma-Asarone may be toxic. Studies have shown that it can cause liver damage in animals. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation: Because of these safety concerns, gamma-Asarone is not generally recognized as safe (GRAS) for use in food or dietary supplements in the United States.
Gamma-Asarone is a naturally occurring chemical compound classified as a phenylpropene, primarily found in the essential oils of plants such as Acorus calamus (sweet flag) and Asarum species. Its chemical structure is characterized by a benzene ring substituted with three methoxy groups (OCH₃) at positions 1, 2, and 4, along with an allyl group (CH₂CH=CH₂) at position 5. This unique arrangement contributes to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture .
Research indicates that gamma-Asarone exhibits a range of biological activities, including:
Gamma-Asarone can be synthesized through several methods:
These methods highlight the compound's accessibility for research and potential industrial applications.
Gamma-Asarone has several applications across different fields:
Gamma-Asarone is part of a family of compounds known as asarones, which includes alpha-asarone and beta-asarone. Here is a comparison highlighting their uniqueness:
Compound | Structure Characteristics | Biological Activity | Toxicity Profile |
---|---|---|---|
Gamma-Asarone | Three methoxy groups; allyl substituent | Antioxidant, anti-inflammatory, neuroprotective | Potential liver toxicity |
Alpha-Asarone | Two methoxy groups; allyl substituent | Antifungal activity; neuroprotective effects | Carcinogenic properties |
Beta-Asarone | One methoxy group; allyl substituent | Antifungal; possible carcinogenic effects | Strongly carcinogenic |
Uniqueness of Gamma-Asarone: Unlike its isomers, gamma-asarone demonstrates a broader spectrum of biological activities while maintaining a significant safety profile concern due to its toxicological effects.
gamma-Asarone (2,4,5-trimethoxy-1-allylbenzene) is a phenylpropanoid compound that occurs naturally in several plant species, primarily belonging to the Acoraceae and Aristolochiaceae families [1]. This compound features a benzene ring with three methoxy groups at positions 2, 4, and 5, along with an allyl group at position 1, giving it distinct chemical properties and biological activities [2].
Acorus calamus, commonly known as sweet flag, contains gamma-asarone in varying concentrations depending on the cytotype (ploidy level) of the plant [3]. The diploid varieties of Acorus calamus contain relatively low concentrations of gamma-asarone, typically less than 1% [4]. In contrast, triploid varieties found in Europe and North America may contain gamma-asarone in concentrations ranging from trace amounts to approximately 7% [3] [4].
The content of gamma-asarone in Acorus calamus varies significantly based on geographical location, growth conditions, and genetic factors . Studies have shown that the essential oil composition of Acorus calamus rhizomes differs considerably between diploid, triploid, and tetraploid cytotypes, with the tetraploid varieties generally containing higher concentrations of beta-asarone but lower concentrations of gamma-asarone [4] .
Various Asarum species have been reported to contain gamma-asarone, including Asarum yakusimense [1]. The compound has been identified in the essential oils extracted from the rhizomes and roots of these plants [6]. Unlike Acorus species, where beta-asarone often predominates, some Asarum species contain relatively higher proportions of gamma-asarone [1] [6].
gamma-Asarone was first isolated from Caesulia axillaries, establishing it as the original source of this compound [3] [7]. Additionally, the essential oil of Aniba hostmanniana, an arboreous species of Lauraceae, contains approximately 95% gamma-asarone, making it one of the richest natural sources of this compound [6] [7]. The compound has also been reported in Blumea mollis and other plant species, albeit in varying concentrations [1].
Table 1: Natural Occurrence of gamma-Asarone in Plant Sources
Plant Source | Reported Content (%) | Notes |
---|---|---|
Acorus calamus | Trace-7% | Content varies by cytotype |
Acorus tatarinowii | ~7% | In volatile oil |
Asarum species | Varies | Multiple species contain it |
Blumea mollis | Present | Reported in scientific literature |
Caesulia axillaries | First isolated from | Original source of isolation |
Aniba hostmanniana | ~95% of essential oil | High concentration in essential oil |
Asarum yakusimense | Present | Reported in scientific literature |
Electrosynthesis represents an efficient and environmentally friendly approach for the synthesis of gamma-asarone [6]. The anodic methoxylation method, developed by Vargas et al. in 1989, provides a high-yield route for gamma-asarone synthesis from methyl eugenol [6] [8]. This electrochemical process is particularly advantageous due to its simplicity, cost-effectiveness, and relatively high yield compared to traditional chemical synthesis methods [8].
The electrosynthesis of gamma-asarone involves the anodic oxidation of methyl eugenol at a platinum electrode in alkaline methanol solution under controlled current conditions [6]. The reaction is conducted in an undivided cell using a platinum foil anode and a tungsten wire cathode [8]. The electrolysis is performed at room temperature with a current density of approximately 0.0057 A/cm² [6] [8].
The detailed procedure for the electrosynthesis of gamma-asarone involves the following steps:
Preparation of the reaction mixture: Methyl eugenol (2.8 mmoles) is dissolved in methanol (60 mL) containing sodium perchlorate (6.0 mmoles) as the supporting electrolyte and sodium hydroxide (30.0 mmoles) as the base [8].
Electrolysis: The solution is electrolyzed at room temperature with a constant current of 50 mA until 3 Faradays per mole of substrate have been passed [6] [8].
Work-up and purification: After completion of the electrolysis, methanol is removed under reduced pressure (with caution to avoid complete drying due to the potential formation of explosive perchlorates) [8]. Water is added to the residue, and the mixture is acidified with hydrochloric acid to pH 4 and extracted with ether [6]. gamma-Asarone is then isolated by column chromatography using silica gel with hexane-ethyl acetate (3:2) as the eluent [8].
The reaction mechanism involves the formation of an intermediate during the anodic oxidation, which undergoes acid-catalyzed conversion to gamma-asarone during the work-up process [6] [8]. This method typically yields approximately 80% of gamma-asarone, although the yield decreases to around 55% when larger amounts of methyl eugenol are used [8].
Table 2: Detailed Procedure for Electrosynthesis of gamma-Asarone via Anodic Methoxylation
Parameter | Details |
---|---|
Starting Material | Methyl eugenol (2.8 mmoles) |
Electrode Material | Platinum foil anode (2.5 x 3.5 cm), Tungsten wire cathode |
Solvent | Methanol (60 mL) |
Supporting Electrolyte | Sodium perchlorate (6.0 mmoles) |
Base | Sodium hydroxide (30.0 mmoles) |
Current Density | 0.0057 A/cm² |
Charge Passed | 3 Faradays/mol |
Temperature | Room temperature |
Cell Configuration | Undivided cell |
Yield | ~80% (average from several experiments) |
Purification Method | Column chromatography (Silica gel, hexane-ethyl acetate 3:2) |
Reaction Mechanism | Anodic methoxylation at the para position to the allyl group |
Several chemical methods have been developed for the synthesis of gamma-asarone from various precursor compounds, with methyl eugenol being one of the most common starting materials [7] [8]. These methods typically involve multiple steps and often result in lower yields compared to the electrosynthetic approach [6] [7].
Apart from the electrosynthetic method, methyl eugenol can be converted to gamma-asarone through conventional chemical methods [8]. These approaches typically involve the introduction of a methoxy group at the para position to the allyl group in methyl eugenol [6]. However, these methods generally require harsh reaction conditions and multiple steps, resulting in lower overall yields [8].
Another approach for gamma-asarone synthesis involves the conversion of beta-asarone, which is abundant in many Acorus species [7]. This method proceeds through the formation of 2,4,5-trimethoxycinnamaldehyde as a key intermediate [7]. The synthesis involves the following steps:
Oxidation of beta-asarone to 2,4,5-trimethoxycinnamaldehyde using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [7].
Reduction of 2,4,5-trimethoxycinnamaldehyde to gamma-asarone using sodium borohydride in acetic acid [7]. This reduction step is typically performed under nitrogen atmosphere, initially at 5-10°C for 1 hour, followed by heating at 90-120°C for 12 hours [7]. The reported yield for this reduction step is approximately 43% [7].
A more traditional approach for gamma-asarone synthesis starts from dimethoxyphenol and follows a general sequence of reactions [6]:
This method, however, results in an overall yield of less than 30%, making it less efficient compared to the electrosynthetic approach [6] [8].
Table 3: Synthetic Methods for gamma-Asarone Production
Synthetic Method | Yield (%) | Key Reagents/Conditions | Reference |
---|---|---|---|
Anodic Methoxylation of Methyl Eugenol | ~80% | Platinum electrode, Methanol, Sodium perchlorate, Sodium hydroxide, constant current | Vargas et al. (1989) |
Reduction of 2,4,5-Trimethoxycinnamaldehyde | 43% | Sodium borohydride in acetic acid | Scientific literature |
Chemical Modification from Dimethoxyphenol | <30% | Multiple steps from dimethoxyphenol | Scientific literature |
From beta-Asarone via 2,4,5-trimethoxycinnamaldehyde | Not specified | DDQ oxidation followed by reduction | Scientific literature |
gamma-Asarone, like other phenylpropanoids, is biosynthesized in plants through the phenylpropanoid pathway, which is a crucial metabolic route for the production of various secondary metabolites [9]. This pathway serves as a rich source of metabolites in plants and provides precursors for numerous compounds, including lignins, flavonoids, and phenylpropenes like gamma-asarone [9] [10].
The phenylpropanoid pathway begins with the amino acid phenylalanine, which is derived from the shikimate pathway [9]. The shikimate pathway connects primary carbon metabolism to the biosynthesis of aromatic amino acids and subsequently to phenylpropanoid metabolism [10]. This pathway is present in plants, fungi, and bacteria but absent in animals, making it a distinctive feature of plant metabolism [9] [10].
The biosynthesis of gamma-asarone through the phenylpropanoid pathway involves several enzymatic steps [9] [10]:
Shikimate Pathway Initiation: The process begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate 7-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase [10].
Shikimate Pathway Progression: Through a series of enzymatic reactions involving 5-enolpyruvylshikimate-3-phosphate synthase and other enzymes, chorismate is formed [9] [10].
Aromatic Amino Acid Synthesis: Chorismate is converted to phenylalanine through the action of chorismate mutase and prephenate aminotransferase [10].
Deamination: Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to form cinnamic acid, which is the first committed step in the phenylpropanoid pathway [9] [10].
Hydroxylation: Cinnamate 4-hydroxylase introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid, producing p-coumaric acid [9].
CoA Activation: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A, catalyzed by 4-coumarate:CoA ligase, resulting in p-coumaroyl-CoA [9] [10].
Methylation: Various O-methyltransferases catalyze the methylation of hydroxyl groups on the aromatic ring, leading to the formation of methoxylated phenylpropanoids [9]. In the case of gamma-asarone, three methoxy groups are introduced at positions 2, 4, and 5 of the benzene ring [2].
Side Chain Modification: The final steps involve modifications to the side chain, including reduction reactions that convert the propenyl group to an allyl group, resulting in the formation of gamma-asarone [9] [10].
Several key enzymes are involved in the biosynthesis of gamma-asarone through the phenylpropanoid pathway [9] [10]:
Phenylalanine Ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative elimination of ammonia from phenylalanine, yielding trans-cinnamate [10]. PAL is a tetrameric enzyme that contains a 4-methylidene-imidazole-5-one group formed autocatalytically from an alanine-serine-glycine segment at the active site [10].
Cinnamate 4-hydroxylase (C4H): This enzyme belongs to the cytochrome P450 family and catalyzes the introduction of a hydroxyl group at the para position of the phenyl ring of cinnamic acid [9] [10].
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, which is essential for further modifications in the pathway [9].
O-methyltransferases (OMTs): These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on the aromatic ring, resulting in the formation of methoxy groups characteristic of gamma-asarone [9] [10].
Reductases and Dehydrogenases: These enzymes are involved in the modification of the side chain, converting the propenyl group to an allyl group in the case of gamma-asarone [9].
Table 4: Detailed Phenylpropanoid Biosynthetic Pathway Leading to gamma-Asarone
Step | Process | Enzyme/Catalyst | Substrate | Product |
---|---|---|---|---|
1 | Shikimate pathway initiation | DAHP synthase | Phosphoenolpyruvate + Erythrose 4-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate |
2 | Shikimate pathway progression | EPSP synthase and related enzymes | 3-deoxy-D-arabino-heptulosonate 7-phosphate | Chorismate |
3 | Aromatic amino acid synthesis | Chorismate mutase, Prephenate aminotransferase | Chorismate | Phenylalanine |
4 | Deamination | Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid |
5 | Hydroxylation | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |
6 | CoA activation | 4-coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA |
7 | Methylation | O-methyltransferases (OMTs) | Hydroxylated phenylpropanoids | Methylated derivatives (precursors to asarones) |
8 | Side chain modification | Reductases, dehydrogenases | Methylated phenylpropanoids | gamma-Asarone |
The biosynthesis of gamma-asarone and other phenylpropanoids in plants is regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms [9] [13]. Transcription factors, particularly those belonging to the NAC and MYB families, play crucial roles in regulating the expression of genes involved in the phenylpropanoid pathway [13].
Recent studies have identified 5-enolpyruvylshikimate-3-phosphate synthase as a novel transcriptional regulator in the phenylpropanoid pathway, highlighting the complex regulatory networks governing the biosynthesis of compounds like gamma-asarone [13]. The expression of genes encoding enzymes involved in the phenylpropanoid pathway is often induced in response to various environmental stimuli, including light, temperature, and biotic stresses [9] [13].
The evolution of the phenylpropanoid pathway and the biosynthesis of specialized metabolites like gamma-asarone has been shaped by gene duplication and neo-functionalization events throughout plant evolution [13]. These evolutionary processes have contributed to the diversification of phenylpropanoid compounds and their functions in different plant species [9] [13].